3-Isopropyl-5-(trifluoromethyl)phenol
Description
3-Isopropyl-5-(trifluoromethyl)phenol is a phenolic compound featuring an isopropyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropyl substituent contributes steric bulk and electron-donating effects.
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-propan-2-yl-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6,14H,1-2H3 |
InChI Key |
XNCYVSSDQISMSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural and physicochemical properties of 3-isopropyl-5-(trifluoromethyl)phenol with its analogs:
*Calculated based on formula C₁₀H₁₁F₃O; †Estimated due to electron-donating isopropyl group; ‡Typical for benzoic acids; §Dependent on amine basicity and phenol acidity.
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups: The isopropyl group in this compound donates electrons via hyperconjugation, raising the phenol’s pKa (~8–9) compared to TFM (pKa ~3–4), where the nitro group strongly withdraws electrons . The trifluoromethyl group (-CF₃) in all compounds enhances lipophilicity and stability against oxidative degradation.
Steric Effects :
- The bulky isopropyl group in the title compound may hinder interactions with biological targets compared to smaller substituents (e.g., ethyl or methyl).
Research Findings and Trends
- Metabolic Stability: Trifluoromethyl groups improve resistance to metabolic degradation, a critical feature in antimicrobial and antitrypanosomal agents (e.g., pyrazolopyrimidinones in ) .
- Synergistic Substituents : Combining -CF₃ with electron-donating groups (e.g., isopropyl) balances lipophilicity and solubility, optimizing pharmacokinetic profiles .
- Comparative Toxicity : TFM’s nitro group contributes to its pesticidal activity but may limit therapeutic use due to toxicity, whereas the title compound’s isopropyl group could reduce adverse effects .
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